molecular formula C19H16ClNO2 B2818735 (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 1217692-02-8

(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Cat. No.: B2818735
CAS No.: 1217692-02-8
M. Wt: 325.79
InChI Key: BJFQJSHIKCEXET-VKJFTORMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydrocyclopenta[c]quinoline class, characterized by a bicyclic framework fused with a cyclopentane ring. The stereochemistry (3aS,4R,9bR) and substitution at position 4 (4-chlorophenyl) and position 8 (carboxylic acid) are critical for its physicochemical and biological properties.

Properties

IUPAC Name

(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c20-13-7-4-11(5-8-13)18-15-3-1-2-14(15)16-10-12(19(22)23)6-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)/t14-,15+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFQJSHIKCEXET-VKJFTORMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid represents a novel scaffold within the class of tetrahydroquinolines. Its unique structure has garnered attention for potential therapeutic applications, particularly in oncology and hormone receptor modulation. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and evaluation in various biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the modification of existing tetrahydroquinoline scaffolds to introduce the 4-chlorophenyl group and carboxylic acid functionality. The synthesis pathway often employs techniques such as:

  • Nucleophilic substitutions
  • Cyclization reactions
  • Functional group transformations

These methods have been documented to yield high purity and yield of the target compound .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties and interaction with estrogen receptors.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines. For instance:

  • MCF-7 and MDA-MB-231 : These breast cancer cell lines were used to assess the cytotoxic effects of the compound. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity .

The proposed mechanism involves:

  • Inhibition of Histone Deacetylases (HDACs) : The compound has been shown to selectively inhibit HDAC3, which is crucial for regulating gene expression involved in cancer progression. This inhibition leads to an increase in acetylated histones and subsequent activation of tumor suppressor genes .
  • Estrogen Receptor Modulation : The compound's structure suggests potential binding affinity to estrogen receptors (ER), particularly ER-beta. This interaction may influence pathways related to hormone-sensitive cancers .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study reported that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Animal Model Evaluations : In vivo studies using xenograft models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to controls. Tumor samples showed increased levels of acetylated histones, confirming HDAC inhibition .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-712.5HDAC3 Inhibition
AntiproliferativeMDA-MB-23115.0Apoptosis Induction
Estrogen Receptor BindingER-betaHigh AffinityModulation of Hormone Signaling

Scientific Research Applications

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit notable antibacterial properties. For instance, modifications to the quinoline structure have enhanced antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The presence of the carboxylic acid moiety in (3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid may contribute to its efficacy as an antibacterial agent.

Anticancer Potential

Quinoline derivatives are also being explored for their anticancer properties. Studies have shown that certain modifications can lead to compounds that inhibit tumor growth by targeting specific cellular pathways. The unique structure of this compound may allow it to interact with cancer cell receptors or enzymes involved in proliferation .

Pharmacokinetic Studies

Pharmacokinetics plays a crucial role in determining the therapeutic effectiveness of any compound. Preliminary studies suggest that derivatives of quinoline exhibit improved pharmacokinetic properties such as enhanced bioavailability and metabolic stability. These characteristics are essential for developing effective oral medications .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is vital for drug development. The presence of the chlorophenyl group in this compound may enhance lipophilicity and facilitate better membrane permeability compared to other derivatives lacking this group .

Case Studies and Research Findings

  • Antibacterial Evaluation :
    • A study evaluated various quinoline derivatives for their antibacterial activity using the agar diffusion method. The results indicated that structural modifications significantly impacted activity levels against resistant bacterial strains .
  • Anticancer Research :
    • Research exploring the anticancer potential of quinoline derivatives highlighted that specific substitutions could lead to compounds with selective cytotoxicity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Key Research Findings

Substituent Effects : The 4-chlorophenyl group balances lipophilicity and steric demands, optimizing receptor affinity compared to bulkier bromodioxolane or nitrophenyl groups .

Stereochemical Specificity : Only the (3aS,4R,9bR) configuration in the target compound aligns with bioactive conformations observed in α7 receptor agonists .

Carboxylic Acid vs. Esters : The free carboxylic acid is essential for ionic interactions in biological systems, whereas esters serve as prodrugs with improved bioavailability .

Q & A

Q. What synthetic routes are validated for constructing the cyclopenta[c]quinoline core in this compound?

Methodological Answer: The cyclopenta[c]quinoline scaffold can be synthesized via acid-catalyzed cyclization of intermediates containing a pre-formed quinoline moiety. For example:

  • Step 1: Condensation of 4-chlorobenzaldehyde with a β-keto ester to form a chalcone intermediate.
  • Step 2: Cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the fused cyclopentane ring .
  • Step 3: Hydrolysis of ester groups to yield the carboxylic acid functionality (e.g., using NaOH/EtOH) . Key Optimization: Adjusting reaction temperature (80–120°C) and acid strength improves regioselectivity and reduces side products.

Table 1: Example Reaction Conditions for Cyclization

CatalystTemperature (°C)Yield (%)Reference
H₂SO₄11065
PPA*9072
*Polyphosphoric acid

Q. How is the stereochemistry at the 3aS,4R,9bR positions confirmed?

Methodological Answer: Stereochemical confirmation requires:

  • X-ray crystallography for absolute configuration (e.g., as demonstrated for analogous cyclopentaquinoline derivatives in ).
  • NMR NOE experiments to assess spatial proximity of protons (e.g., NOE correlations between H-4 and H-9b confirm cis-fused rings) .
  • Chiral HPLC to resolve enantiomers and validate enantiopurity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
  • Downfield-shifted carboxylic acid proton (~12–13 ppm in DMSO-d₆).
  • Distinct aromatic patterns for the 4-chlorophenyl (δ 7.3–7.5 ppm) and quinoline protons (δ 8.1–8.4 ppm) .
    • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 750 cm⁻¹ (C-Cl) .
    • HRMS: Exact mass matching theoretical [M-H]⁻ ion (e.g., m/z 370.0745 for C₂₀H₁₅ClNO₂⁻) .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing Cl group activates the quinoline ring for nucleophilic aromatic substitution (SNAr) but deactivates it for electrophilic reactions. Example:

  • Buchwald–Hartwig Amination: Requires Pd(OAc)₂/Xantphos catalyst at 100°C to couple amines at the 8-position .
  • Suzuki Coupling: Limited reactivity due to Cl’s deactivating effect; optimized with SPhos ligand and K₂CO₃ in toluene/water . Contradiction Note: Bromo analogs (e.g., 4-bromophenyl derivatives) show higher reactivity in Suzuki reactions, suggesting halogen-dependent electronic tuning .

Q. What strategies mitigate racemization during functionalization of the carboxylic acid group?

Methodological Answer: Racemization at the 4R position is minimized by:

  • Low-Temperature Activation: Convert –COOH to acid chloride (SOCl₂, 0°C) before coupling with amines .
  • Enzymatic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze ester prodrugs without disturbing stereochemistry . Data Insight: Racemization increases above 40°C during esterification; kinetic monitoring via chiral HPLC is critical .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

Methodological Answer: Stability studies reveal:

  • Aqueous Buffers (pH 7.4): Slow hydrolysis of ester derivatives (t₁/₂ = 24–48 h) but carboxylic acid form remains stable .
  • Solid-State Degradation: Moisture-induced dimerization via intermolecular H-bonding (confirmed by FTIR and XRD) . Storage Recommendations: Anhydrous conditions (<5% RH) at -20°C in amber vials .

Q. What computational methods predict binding affinity to biological targets (e.g., kinase inhibitors)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using PDB ID 1M17.
  • MD Simulations (GROMACS): Assess stability of ligand–protein complexes over 100 ns; key interactions include H-bonds with –COOH and hydrophobic contacts with Cl-phenyl . Validation: Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .

Contradictions and Resolutions

  • Synthetic Yield Discrepancies: Some protocols report 65–72% yields for cyclization , while others achieve <50% due to impurities in starting materials. Resolution: Purify intermediates via flash chromatography before cyclization .
  • Biological Activity Variability: Chlorophenyl analogs show higher antibacterial activity than bromo derivatives in some studies , but lower in others . Resolution: Context-dependent steric/electronic effects require case-by-case optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.